

# What is RO5101576?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RO5101576

Cat. No.: B1680695

[Get Quote](#)

An In-depth Technical Guide to **RO5101576**: A Dual Leukotriene B4 Receptor Antagonist

## Introduction

**RO5101576** is a potent, synthetic small molecule developed by Roche that functions as a dual antagonist for the high-affinity (BLT1) and low-affinity (BLT2) leukotriene B4 (LTB4) receptors. [1][2][3][4][5] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid and is a key driver of inflammation, particularly the recruitment and activation of neutrophils.[2][3][4] By blocking the receptors for LTB4, **RO5101576** has been investigated for its therapeutic potential in inflammatory diseases characterized by neutrophilic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This guide provides a detailed overview of the chemical properties, mechanism of action, and preclinical findings for **RO5101576**.

## Chemical Properties

**RO5101576** is a complex organic molecule with the following properties:

| Property         | Value                                                                                                        |
|------------------|--------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 4-(3-{6-[3-(2H-1,3-benzodioxol-5-yl)-5-(thiophen-3-yl)phenoxy]hexyl}-2-(2-carboxyethyl)phenoxy)butanoic acid |
| CAS Number       | 1123155-95-2                                                                                                 |
| Chemical Formula | C36H38O8S                                                                                                    |
| Molecular Weight | 630.75 g/mol                                                                                                 |
| Synonyms         | RO 5101576, RO-5101576                                                                                       |

## Mechanism of Action

**RO5101576** exerts its anti-inflammatory effects by competitively blocking the binding of leukotriene B4 (LTB4) to its cell surface G protein-coupled receptors, BLT1 and BLT2.<sup>[1][2][3]</sup> <sup>[4]</sup> BLT1 is a high-affinity receptor primarily expressed on leukocytes, including neutrophils, and its activation is a primary driver of chemotaxis, the directed migration of these cells to sites of inflammation.<sup>[4][5][6]</sup> BLT2 is a lower-affinity receptor with a broader expression pattern.<sup>[3][4]</sup> <sup>[6]</sup>

By antagonizing both receptors, **RO5101576** can effectively inhibit the downstream signaling cascades initiated by LTB4. This includes the mobilization of intracellular calcium and the activation of pathways leading to cell migration and the release of pro-inflammatory mediators. <sup>[1][2]</sup> The diagram below illustrates the LTB4 signaling pathway and the inhibitory action of **RO5101576**.



[Click to download full resolution via product page](#)

LTB4 Signaling Pathway and **RO5101576** Inhibition.

## Preclinical In Vitro Studies

The activity of **RO5101576** has been characterized in cellular assays, demonstrating its potent antagonism of LTB4-mediated responses.

## Experimental Protocols

- Calcium Mobilization Assay: Human promyelocytic leukemia (HL-60) cells, which endogenously express LTB4 receptors, were used. The assay measures the increase in intracellular calcium concentration following stimulation with LTB4. The inhibitory effect of

**RO5101576** was assessed by pre-incubating the cells with the compound before LTB4 stimulation.[1][2]

- Neutrophil Chemotaxis Assay: Primary human neutrophils were isolated from peripheral blood. A Boyden chamber or a similar transwell system was used to assess the migration of neutrophils towards an LTB4 gradient. The ability of **RO5101576** to block this migration was quantified.[1][2]

## Quantitative Data

| Assay                             | Target    | Value       |
|-----------------------------------|-----------|-------------|
| LTB4-induced Calcium Mobilization | BLT1/BLT2 | pIC50 = 8.1 |

## Experimental Workflow: In Vitro Assays



[Click to download full resolution via product page](#)

Workflow for In Vitro Characterization of **RO5101576**.

## Preclinical In Vivo Studies

**RO5101576** has been evaluated in several animal models of pulmonary inflammation, demonstrating its efficacy in reducing inflammatory cell infiltration.

## Experimental Protocols

- LTB4-Evoked Pulmonary Eosinophilia in Guinea Pigs: Guinea pigs were challenged with LTB4 to induce the accumulation of eosinophils in the lungs. The effect of **RO5101576** on this eosinophilic inflammation was assessed.[1][2]
- Allergen- and Ozone-Evoked Pulmonary Neutrophilia in Non-Human Primates: Cynomolgus monkeys were exposed to allergens or ozone to induce neutrophilic inflammation in the lungs. **RO5101576** was administered to evaluate its ability to inhibit neutrophil accumulation in bronchoalveolar lavage (BAL) fluid.[1][2]
- LPS- and Cigarette Smoke-Evoked Neutrophilia: The effect of **RO5101576** was also tested in models of lipopolysaccharide (LPS)-induced neutrophilia in guinea pigs and cigarette smoke-induced neutrophilia in mice and rats.[1][2]

## Summary of In Vivo Findings

| Animal Model      | Inflammatory Stimulus | Key Finding                                                                    |
|-------------------|-----------------------|--------------------------------------------------------------------------------|
| Guinea Pig        | LTB4                  | Significantly attenuated pulmonary eosinophilia.[1][2]                         |
| Non-Human Primate | Allergen              | Inhibited pulmonary neutrophilia with efficacy comparable to budesonide.[1][2] |
| Non-Human Primate | Ozone                 | Inhibited pulmonary neutrophilia.[1][2]                                        |
| Guinea Pig        | LPS                   | No effect on neutrophilia.[1][2]                                               |
| Mouse and Rat     | Cigarette Smoke       | No effect on neutrophilia.[1][2]                                               |

## Experimental Workflow: In Vivo Primate Model



[Click to download full resolution via product page](#)

Workflow for In Vivo Primate Inflammation Model.

## Toxicology and Safety

In preclinical toxicology studies, **RO5101576** was reported to be well-tolerated.[1][2]

## Potential Therapeutic Applications

The preclinical data suggest that **RO5101576** may be a potential therapeutic agent for inflammatory conditions where LTB4-mediated neutrophilic inflammation plays a significant role. The efficacy of **RO5101576** in allergen- and ozone-induced pulmonary neutrophilia in non-human primates suggests its potential utility in asthma.[1][2] The lack of effect in LPS and cigarette smoke models indicates that its therapeutic benefit may be specific to certain inflammatory pathways.

## Conclusion

**RO5101576** is a potent dual BLT1/BLT2 receptor antagonist with demonstrated efficacy in preclinical in vitro and in vivo models of LTB4-mediated inflammation. Its ability to inhibit neutrophil and eosinophil recruitment in relevant animal models highlights its potential as a targeted anti-inflammatory therapy, particularly for respiratory diseases such as asthma. Further clinical investigation would be required to establish its safety and efficacy in humans.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is RO5101576?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680695#what-is-ro5101576>

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)